molecular formula C14H13NO2 B1266242 2-Hydroxy-2,2-diphenylacetamide CAS No. 4746-87-6

2-Hydroxy-2,2-diphenylacetamide

Cat. No. B1266242
CAS RN: 4746-87-6
M. Wt: 227.26 g/mol
InChI Key: REQXYFLFNBBIRX-UHFFFAOYSA-N
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Description

2-Hydroxy-2,2-diphenylacetamide, also known as N-hydroxy-2,2-diphenylacetamide or PD041258, is a chemical compound with the molecular formula C14H13NO2 . It is a drug candidate available for discovery .


Synthesis Analysis

The synthesis of 2-Hydroxy-2,2-diphenylacetamide involves the reduction of diaryl α-keto amide such as 2-oxo-N, 2-diphenyl-acetamide (ONDPA) with moderate S-selectivity and conversion .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-2,2-diphenylacetamide consists of 14 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . It has a molecular weight of 227.258 Da .


Physical And Chemical Properties Analysis

2-Hydroxy-2,2-diphenylacetamide has a density of 1.2±0.1 g/cm3, a boiling point of 434.5±45.0 °C at 760 mmHg, and a flash point of 216.6±28.7 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Pharmacological Applications

Benzilamide derivatives have been extensively studied due to their remarkable medicinal and pharmacological properties . They have been used in the treatment of several diseases, including as antitumor agents, proton pump inhibitors, analgesics, antihelminthics, antibacterials, antihistamines, antivirals, and antihypertensives .

Anticancer Agents

Benzilamide has been studied for its potential as an anticancer agent. For instance, N-hydroxy-2,2-diphenylacetamide has sub-micromolar class IIa HDAC inhibitory activity, which is important in cancer treatment .

Anti-inflammatory and Analgesic Agents

Benzilamide derivatives have been used as analgesic and anti-inflammatory agents . They have been shown to be effective in managing pain and reducing inflammation.

Antimicrobial Agents

Benzilamide derivatives have been found to possess antimicrobial properties . They have been used to treat various bacterial and fungal infections.

Antiparasitic Agents

Benzilamide derivatives have been used as antiparasitic agents . They have been effective in treating parasitic infections.

Chemical Sensors

Benzilamide derivatives have been used in materials chemistry as optical chemical sensors . These sensors have applications in medicine, environmental science, and chemical technology.

Antioxidant Agents

Benzilamide derivatives have been noted as antioxidant agents . They help in neutralizing harmful free radicals in the body.

Antidiabetic Agents

Recent research recommends benzilamide derivatives as potential antidiabetic agents . They have been studied for their potential in managing diabetes.

Safety and Hazards

2-Hydroxy-2,2-diphenylacetamide is classified as harmful if swallowed . It is recommended to avoid dust formation and breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off immediately with plenty of water .

Future Directions

The future directions of 2-Hydroxy-2,2-diphenylacetamide research could involve further exploration of its potential therapeutic applications. For instance, it has been suggested that the combined administration of 2-Hydroxy-2,2-diphenylacetamide and TMZ may be therapeutically exploited for the management of GBM .

properties

IUPAC Name

2-hydroxy-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQXYFLFNBBIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197147
Record name Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI)
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2,2-diphenylacetamide

CAS RN

4746-87-6
Record name 2-Hydroxy-2,2-diphenylacetamide
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Record name 2-Hydroxy-2,2-diphenylacetamide
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Record name Benzilamide
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Record name Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI)
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Record name 2-hydroxy-2,2-diphenylacetamide
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Record name 2-HYDROXY-2,2-DIPHENYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for benzilamide and its derivatives?

A1: Benzilamide derivatives exhibit anticholinergic activity. While the exact mechanism is not detailed in these papers, anticholinergics typically act by competitively antagonizing acetylcholine at muscarinic receptors. [] This antagonism blocks the effects of acetylcholine, a neurotransmitter involved in various bodily functions, including smooth muscle contraction and glandular secretions. []

Q2: How does the structure of benzilamide derivatives influence their anticholinergic activity?

A2: Research suggests that structural modifications to the benzilamide scaffold affect both the potency and selectivity of its anticholinergic activity. For instance, quaternary ammonium derivatives like benzomethamine (N-diethylaminoethyl-N'-methyl-benzilamide methobromide) show pronounced anticholinergic effects. [] In contrast, its tertiary amine analogue exhibits significant central nervous system toxicity at similar doses, highlighting the importance of the quaternary ammonium group for peripheral selectivity. [] Additionally, studies comparing N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides to analogous 4-hydroxyquinolin-2-ones revealed similar structure-activity relationships, suggesting bioisosterism between these two nuclei. []

Q3: How is benzomethamine (a benzilamide derivative) metabolized and excreted from the body?

A3: Studies show that benzomethamine is metabolized primarily in the liver of rats, mice, and dogs. [] Excretion occurs rapidly, mainly through the biliary route (50-70%), with a smaller portion eliminated in urine. [] Interestingly, the tertiary amine analogue of benzomethamine exhibits slower and less complete excretion, suggesting a potential for accumulation and toxicity. []

Q4: Are there any known issues with the bioavailability of quaternary ammonium compounds like benzomethamine?

A4: Yes, research indicates that despite the metabolic stability of benzomethamine, its oral bioavailability is limited due to poor absorption and rapid excretion. [] This emphasizes the importance of high intrinsic activity for orally active quaternary ammonium anticholinergic agents. [] Further research into drug delivery and formulation strategies could potentially address this limitation.

Q5: What are the potential applications of benzilamide derivatives beyond their anticholinergic properties?

A5: While the provided research focuses primarily on the anticholinergic activity of benzilamide derivatives, their structural similarity to other pharmacologically active compounds suggests potential applications in other therapeutic areas. For instance, the bioisosterism observed between N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides and 4-hydroxyquinolin-2-ones [] opens avenues for exploring their analgesic properties, as 4-hydroxyquinolin-2-ones are known for such activity. []

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